molecular formula C9H7BrN2O2 B1403398 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid CAS No. 1363380-97-5

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid

Cat. No. B1403398
CAS RN: 1363380-97-5
M. Wt: 255.07 g/mol
InChI Key: AGRNZVLPOSJJNT-UHFFFAOYSA-N
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Description

Indazole-containing derivatives, such as “4-Bromo-1-methyl-1H-indazole-3-carboxylic acid”, are important heterocycles in drug molecules . They bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .


Synthesis Analysis

Indazoles are one of the most important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Numerous methods have been developed to construct these heterocycles with better biological activities . For example, Ma et al. developed a series of novel 4-bromo-1H-indazole derivatives .


Molecular Structure Analysis

Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Scientific Research Applications

Anticancer Applications

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid: is a promising compound in the field of anticancer drug research. Indazole derivatives have been identified as potential therapeutic agents due to their ability to inhibit cell growth in various neoplastic cell lines . They are particularly effective in causing a block in the G0–G1 phase of the cell cycle, which is crucial for controlling the proliferation of cancer cells .

Anti-Inflammatory and Antibacterial Agents

The indazole moiety, which is part of the compound’s structure, is known for its anti-inflammatory and antibacterial properties. It has been used in the development of drugs that target these conditions, offering a new avenue for the treatment of inflammatory diseases and bacterial infections .

Neurodegenerative Disorders

Recent studies have highlighted the potential of indazole derivatives, including 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid , in the treatment of neurodegenerative disorders. These compounds have shown strong inhibitory effects on enzymes and pathways associated with neurodegeneration .

Antihypertensive Agents

Indazole compounds have been employed as antihypertensive agents, providing a basis for the development of new medications aimed at managing high blood pressure. Their mechanism of action includes the modulation of enzymes and receptors involved in vascular tone and renal function .

Antidepressant Properties

The structural motif of indazole is present in several marketed antidepressant drugs. The versatility of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid allows for its use in synthesizing novel compounds that can act on central nervous system targets to alleviate symptoms of depression .

Phosphoinositide 3-Kinase δ Inhibition for Respiratory Diseases

Indazoles, including the compound , can act as selective inhibitors of phosphoinositide 3-kinase δ, which is a promising target for the treatment of respiratory diseases. This application is particularly relevant for conditions where the immune response needs to be modulated .

Mechanism of Action

Target of Action

4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, as an indazole derivative, is known to interact with various targets. Indazole derivatives have been found to bind with high affinity to multiple receptors . They are also known to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways and are involved in diseases such as cancer .

Mode of Action

Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell signaling pathways, potentially leading to the death of cancer cells .

Biochemical Pathways

Indazole derivatives, including 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid, can affect various biochemical pathways. They have been used to inhibit the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways , which are involved in cell growth, proliferation, and survival. By inhibiting these pathways, the compound may exert antitumor effects .

Result of Action

The molecular and cellular effects of 4-Bromo-1-methyl-1H-indazole-3-carboxylic acid are largely dependent on its targets and mode of action. As mentioned, it may inhibit key cell signaling pathways, leading to antitumor effects . .

Future Directions

Indazole-containing derivatives continue to attract considerable attention from chemists due to their versatile biological activities . Future research will likely focus on developing new synthesis methods and exploring their potential applications in medicinal chemistry .

properties

IUPAC Name

4-bromo-1-methylindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-12-6-4-2-3-5(10)7(6)8(11-12)9(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRNZVLPOSJJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)Br)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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